5,7-Dihydroxyflavanone

Description

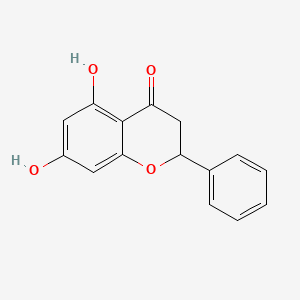

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URFCJEUYXNAHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285959 | |

| Record name | 5,7-Dihydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-39-7, 68745-38-0 | |

| Record name | Pinocembrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 68745-38-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dihydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,7-Dihydroxyflavanone (Pinocembrin): A Comprehensive Guide to Natural Sources, Isolation, and Characterization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxyflavanone, more commonly known as pinocembrin, is a naturally occurring flavanone that has garnered significant scientific interest due to its broad spectrum of pharmacological activities.[1] As a small molecular weight flavonoid, it is found in a variety of plants, honey, and propolis, exhibiting antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[2][3] This technical guide provides an in-depth exploration of the natural origins of this compound and presents a systematic, field-proven methodology for its extraction, isolation, and structural characterization. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, offering both the theoretical basis and practical protocols required to work with this promising bioactive compound.

Introduction: The Scientific Merit of this compound

Flavonoids are a diverse group of secondary metabolites in plants, recognized for their potential health benefits.[4] Within this class, flavanones such as this compound (pinocembrin) are notable for their distinct chemical structure—a 2-phenyl-benzopyran-4-one skeleton—which underpins their biological efficacy.[3] The presence of hydroxyl groups at the 5 and 7 positions of the A-ring is a key feature influencing its bioactivity.

Pinocembrin's therapeutic potential is vast. It has been shown to protect against cerebral ischemic injury, modulate inflammatory pathways, and exhibit cytotoxic effects against various cancer cell lines.[2][5] Its presence in edible sources like honey suggests a favorable safety profile for long-term administration, making it an excellent lead compound for pharmaceutical research and development.[3] Understanding its natural distribution and mastering its isolation are the critical first steps in harnessing its full potential.

Natural Provenance of this compound

This compound is widely distributed throughout the plant kingdom and is also a characteristic component of honey and propolis.[5][6] Its biosynthesis in plants originates from the amino acid phenylalanine.[5] The compound is not uniformly distributed within a plant; its concentration can vary significantly depending on the species, geographical location, and the specific plant part.

The primary plant sources belong to several families, with a notable prevalence in Pinaceae, Asteraceae, and Lauraceae.[2][7] The table below summarizes key botanical sources.

Table 1: Prominent Natural Sources of this compound (Pinocembrin)

| Plant Family | Genus | Species Example | Plant Part(s) Used | Reference(s) |

| Pinaceae | Pinus | Pinus heartwood | Heartwood | [1][2] |

| Myrtaceae | Eucalyptus | Eucalyptus spp. | General | [1][7] |

| Salicaceae | Populus | Populus spp. | General | [1][7] |

| Euphorbiaceae | Euphorbia | Euphorbia spp. | General | [1][7] |

| Bignoniaceae | Sparattosperma | S. leucanthum | Leaves | [2] |

| Zingiberaceae | Alpinia, Boesenbergia | A. mutica, B. pandurata | Rhizomes (Ginger roots) | [2][8] |

| Lamiaceae | Lippia | L. graveolens, L. origanoides | Aerial Parts | [2] |

| Asteraceae | Flourensia, Helichrysum | F. oolepis | Aerial Parts | [2] |

| Moraceae | Artocarpus | A. odoratissimus | Roots | |

| Apiaceae (Bee Products) | Apis | Propolis, Honey | Resin, Nectar derivative | [3][5][6] |

A Systematic Approach to Isolation and Purification

The successful isolation of this compound hinges on a multi-stage process that begins with efficient extraction from the raw botanical matrix, followed by systematic purification to achieve the desired level of purity. The lipophilic nature of the flavanone skeleton dictates the choice of solvents and chromatographic systems.[8]

Preliminary Sample Preparation

The initial preparation of the plant material is critical to maximize extraction efficiency. Bioactive compounds, particularly glycosides, can be susceptible to enzymatic degradation in fresh plant material.[9]

-

Drying: It is advisable to use dried, lyophilized, or flash-frozen samples to deactivate degradative enzymes.[9] Freeze-drying is often the preferred method to preserve thermolabile compounds.[10]

-

Grinding: The dried plant material should be ground into a fine powder. This increases the surface area available for solvent contact, thereby enhancing the extraction yield.[9]

Extraction Methodologies: From Raw Matrix to Crude Extract

The choice of extraction technique is a trade-off between efficiency, cost, solvent consumption, and the thermal stability of the target compound.

Protocol 1: Sequential Solvent Extraction (Maceration)

This widely used method leverages solvents of increasing polarity to selectively extract different classes of compounds.[9] For a less polar flavanone like pinocembrin, a non-polar solvent is used first.

-

Defatting (Optional but Recommended): Macerate the powdered plant material (100 g) in n-hexane (500 mL) for 24 hours at room temperature. This step removes lipids and waxes, which can interfere with subsequent chromatographic separation. Filter and discard the hexane extract.

-

Primary Extraction: Air-dry the defatted plant material. Submerge it in a solvent such as dichloromethane, ethyl acetate, or chloroform (500 mL) in an airtight container for 48-72 hours with periodic agitation.[9][11] These solvents are effective for extracting flavonoid aglycones and other less polar compounds.

-

Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield the crude extract.

Protocol 2: Modern Extraction Techniques

To improve efficiency and reduce extraction time and solvent volume, modern methods are increasingly employed.[10][12]

-

Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration. The powdered plant material is suspended in the chosen solvent and sonicated in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes) compared to maceration.[12]

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, causing cell rupture and releasing the target compounds. This method significantly reduces extraction time to as little as 15-30 minutes.[11]

The following diagram illustrates the generalized workflow for extraction and purification.

Sources

- 1. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pinocembrin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dihydroxyflavanone

Introduction

5,7-Dihydroxyflavanone, also widely known as pinocembrin, is a naturally occurring flavanone found in a variety of plants, honey, and propolis.[1] Its basic flavanone structure, characterized by a C6-C3-C6 backbone, has garnered significant interest in the fields of medicinal chemistry and drug development.[2] This interest stems from its diverse pharmacological activities, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][3] A thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to effectively harness its therapeutic potential. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of its bioavailability and in vivo efficacy.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and the experimental methodologies for their determination. The narrative is designed to provide not just data, but also the scientific rationale behind the selection of specific analytical techniques and experimental designs, reflecting a field-proven perspective on compound characterization.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its chemical identity. This compound's structure is fundamental to all its other properties.

Molecular Structure:

The molecular structure of this compound is depicted below. The numbering of the carbon atoms is crucial for the interpretation of spectroscopic data, particularly NMR.

Caption: Chemical structure of this compound.

| Identifier | Value | Source |

| IUPAC Name | 5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one | [4] |

| CAS Number | 480-39-7 | [3] |

| Molecular Formula | C15H12O4 | [3][4] |

| Molecular Weight | 256.25 g/mol | [3][4] |

Solubility

The solubility of a compound is a critical factor influencing its absorption and bioavailability. This compound is characterized by low water solubility.

| Solvent | Solubility | Source |

| Water | Practically insoluble (0.033 g/L at 25 °C, calculated) | [5] |

| DMSO | Soluble | [3] |

| Hot Methanol | Soluble | [3] |

| Petroleum Ether | Insoluble | [3] |

| Chloroform | Insoluble | [3] |

The poor aqueous solubility is a significant hurdle in its development as a therapeutic agent, often necessitating formulation strategies to enhance its delivery.[1]

Experimental Protocol for Solubility Determination

A common method for determining the thermodynamic solubility of a compound is the shake-flask method.

Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, DMSO).

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling: Carefully collect an aliquot of the supernatant.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV.[6][7]

Caption: Workflow for solubility determination by the shake-flask method.

Melting Point and Thermal Properties

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

| Property | Value | Source |

| Melting Point | 202-204 °C | [3][5] |

A sharp melting point range is indicative of high purity. Differential Scanning Calorimetry (DSC) can be employed for a more detailed analysis of thermal behavior, including the determination of the heat of fusion and the detection of any polymorphic transitions.

Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. The hydroxyl groups on the flavanone scaffold of this compound are weakly acidic.

| Property | Predicted Value | Source |

| pKa | 7.50 ± 0.40 | [3] |

The pKa value is crucial for predicting the ionization state of the molecule at different physiological pH values, which in turn affects its solubility, lipophilicity, and ability to cross biological membranes.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key determinant of a drug's pharmacokinetic properties.

| Property | Value | Source |

| XLogP3 | 2.7 | [4] |

A LogP in this range suggests that this compound has a moderate degree of lipophilicity, which is generally favorable for oral absorption.[8]

Experimental Protocol for LogP Determination

The shake-flask method using n-octanol and water is the gold standard for experimental LogP determination.

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient.

Step-by-Step Methodology:

-

Preparation: Prepare a solution of this compound in the phase in which it is more soluble (e.g., n-octanol).

-

Partitioning: Mix the n-octanol solution with an equal volume of water in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Sampling: Carefully collect aliquots from both the n-octanol and the aqueous phases.

-

Quantification: Determine the concentration of this compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the LogP using the formula: LogP = log ([Concentration in n-octanol] / [Concentration in water]).

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and quantification of this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is commonly used for quantification. Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum.

| λmax | Solvent | Source |

| 285 nm | Methanol | [9] |

The exact position and intensity of the absorption maxima can be influenced by the solvent and the pH.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to determine the complete carbon-hydrogen framework of this compound. Spectral data for this compound and its derivatives can be found in the literature.[4][9][10][11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for confirming the molecular weight and for structural elucidation. Various ionization techniques such as Electrospray Ionization (ESI) and Electron Impact (EI) can be used.[4]

Chemical Stability

The chemical stability of a drug candidate is a critical parameter that can impact its shelf-life, formulation, and in vivo performance. Like many flavonoids, this compound can be susceptible to degradation under certain conditions, such as exposure to light, high temperatures, and oxidative environments.[13]

Analytical Quantification

Accurate and precise quantification of this compound is essential for various applications, from quality control of natural product extracts to pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection is the most common and reliable method.[6][7][14]

Protocol for HPLC-UV Quantification

Principle: The compound is separated from other components in a mixture by passing it through a chromatographic column. The amount of the compound is then quantified by measuring its absorbance of UV light.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV/Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]

-

Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection Wavelength: Typically set at one of the absorbance maxima, for instance, 285 nm.[9]

Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of a known concentration of this compound reference standard in a suitable solvent like methanol.[6]

-

Calibration Curve: Create a series of calibration standards by diluting the stock solution to a range of concentrations.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter it through a 0.22 µm syringe filter.[14]

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[15]

Caption: Workflow for HPLC-UV quantification of this compound.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. A comprehensive understanding and experimental determination of these properties are fundamental for any research and development program involving this promising natural product. The provided protocols and explanations are intended to serve as a valuable resource for scientists, enabling them to design and execute robust experimental plans for the characterization and utilization of this compound.

References

- Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PMC - NIH. (n.d.).

- First total synthesis of (R, S)-8-geranyl- 5,7 -dihydroxyflavanone. (n.d.).

- 5,7-DIHYDROXY-3'4'5'-FLAVANONE - ChemBK. (2024, April 9).

- CAS # 68745-38-0, (±)-5,7-Dihydroxyflavanone, (±) - chemBlink. (n.d.).

- Synthesis and Biological Evaluation of this compound Derivatives as Antimicrobial Agents - PubMed. (2016, July 1).

- Discovery and synthesis of novel 5-Acetoxy-7-hydroxyflavone analogs - Benchchem. (n.d.).

- CN102010393A - Method for synthesizing 5,7-dihydroxyflavone - Google Patents. (n.d.).

- Structure-Activity and Lipophilicity Relationships of Selected Antibacterial Natural Flavones and Flavanones of Chilean Flora - PMC - NIH. (2017, April 10).

- This compound | C15H12O4 | CID 238782 - PubChem. (n.d.).

- Stability of ferric complexes with 3-hydroxyflavone (flavonol), 5,7-dihydroxyflavone (chrysin), and 3',4' - PubMed. (n.d.).

- 13 C-NMR spectra of 5, 7-dihydroxy-3 / , 4 /-dimethoxy flavone (1) - ResearchGate. (n.d.).

- Cross-Validation of Analytical Methods for 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone: A Comparative Guide - Benchchem. (n.d.).

- NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & - PharmacologyOnLine - SILAE. (2020, December 30).

- A Comparative Guide to the Cross-Validation of Analytical Methods for Flavanone Quantification - Benchchem. (n.d.).

- Supplementary Material - The Royal Society of Chemistry. (n.d.).

- This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- Application Notes and Protocols for the Quantification of 5-Acetoxy-7-hydroxyflavone - Benchchem. (n.d.).

- Application Notes and Protocols for the Quantification of 6,4'-Dihydroxy-7-methoxyflavanone using HPLC - Benchchem. (n.d.).

- Best practices for long-term storage of 6,4'-Dihydroxy-7-methoxyflavanone - Benchchem. (n.d.).

Sources

- 1. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C15H12O4 | CID 238782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS # 68745-38-0, (±)-5,7-Dihydroxyflavanone, (±)-Pinocembrin, NSC 43318 - chemBlink [chemblink.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Structure-Activity and Lipophilicity Relationships of Selected Antibacterial Natural Flavones and Flavanones of Chilean Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the 5,7-Dihydroxyflavanone Biosynthetic Pathway in Plants

Foreword: From Phenylalanine to Pinocembrin – A Researcher's Companion

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the study of flavonoid biosynthesis, with a specific focus on the pathway leading to 5,7-dihydroxyflavanone, also known as pinocembrin. As a senior application scientist, the aim is not merely to present a series of protocols but to provide a comprehensive understanding of the experimental logic, the intricacies of the biosynthetic machinery, and the practical considerations for robust and reproducible research. This document is structured to be a practical companion in the laboratory, offering not just the "how" but the "why" behind the methodologies. We will delve into the core enzymatic steps, the regulatory networks that govern the flux through the pathway, and the analytical techniques required to quantify and characterize the key players in this fascinating area of plant secondary metabolism.

Section 1: The Core Biosynthetic Pathway: A Molecular Blueprint

The biosynthesis of this compound is a specialized branch of the well-characterized phenylpropanoid pathway. The journey begins with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the flavanone backbone.

The initial steps of the phenylpropanoid pathway convert L-phenylalanine into cinnamoyl-CoA, the precursor for various downstream branches, including the flavonoid pathway.[1][2]

The core pathway to this compound involves three key enzymatic steps that sequentially build and cyclize the characteristic flavanone structure.[3][4][5]

Phenylalanine Ammonia-Lyase (PAL): The Gateway Enzyme

The commitment of carbon from primary metabolism to the phenylpropanoid pathway is catalyzed by Phenylalanine Ammonia-Lyase (PAL). This enzyme facilitates the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[6][7] The activity of PAL is a critical regulatory point, often influenced by developmental cues and environmental stresses.[2]

4-Coumarate-CoA Ligase (4CL): Activation for Biosynthesis

Following the formation of cinnamic acid, 4-Coumarate-CoA Ligase (4CL) activates it by ligating it to Coenzyme A, forming cinnamoyl-CoA.[8][9] This ATP-dependent reaction is essential for rendering the cinnamoyl group reactive for the subsequent condensation step. Plant genomes often contain multiple 4CL isoforms with varying substrate specificities, allowing for the differential channeling of precursors into various branches of phenylpropanoid metabolism.[10][11]

Chalcone Synthase (CHS): The Architect of the Flavonoid Skeleton

Chalcone Synthase (CHS) is the first committed enzyme of the flavonoid pathway. It catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form a linear tetraketide intermediate. This intermediate then undergoes an intramolecular Claisen condensation to cyclize and form naringenin chalcone (for the naringenin pathway) or, in the case of pinocembrin, pinocembrin chalcone.[12][13][14]

Chalcone Isomerase (CHI): The Final Cyclization

The final step in the formation of the flavanone ring is catalyzed by Chalcone Isomerase (CHI). This enzyme facilitates the stereospecific intramolecular cyclization of the chalcone into the corresponding (2S)-flavanone.[15][16] While this reaction can occur spontaneously, CHI significantly enhances the rate and ensures the correct stereochemistry of the product.[17]

Section 3: Methodologies and Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the key experiments required to study the this compound biosynthetic pathway. The rationale behind key steps and the principles of self-validating experimental design are emphasized.

Quantification of this compound in Plant Tissues by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of flavonoids. [3][18]The choice of a C18 reversed-phase column is standard due to its versatility in separating a wide range of phenolic compounds. [15] Protocol:

-

Extraction: a. Homogenize 100 mg of freeze-dried and powdered plant tissue in 1 mL of 80% methanol. b. Sonicate the mixture for 30 minutes in a water bath. c. Centrifuge at 13,000 x g for 15 minutes. d. Collect the supernatant and filter through a 0.22 µm PTFE syringe filter.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

-

Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 290 nm. [18] * Injection Volume: 20 µL.

-

-

Quantification: a. Prepare a series of standard solutions of authentic this compound (pinocembrin) of known concentrations. b. Generate a calibration curve by plotting the peak area against the concentration of the standards. c. Quantify the this compound in the plant extracts by comparing their peak areas to the calibration curve.

Causality and Self-Validation: The use of a gradient elution is crucial for separating the target compound from a complex mixture of plant metabolites. The addition of formic acid to the mobile phase helps to improve peak shape by suppressing the ionization of phenolic hydroxyl groups. A key self-validating step is the spiking of a sample with a known amount of the standard to check for matrix effects and confirm the recovery of the analyte.

Enzyme Assays: Characterizing the Catalytic Machinery

Spectrophotometric assays are often the first choice for enzyme characterization due to their simplicity and high-throughput potential. [8]However, HPLC-based assays offer greater specificity and can be invaluable when dealing with complex reaction mixtures or when substrate and product have overlapping absorption spectra. [15][19]

This assay measures the formation of trans-cinnamic acid, which has a distinct absorbance maximum at 290 nm. [17][20][21] Protocol:

-

Enzyme Extraction: Homogenize plant tissue in an ice-cold extraction buffer (e.g., 0.1 M sodium borate buffer, pH 8.8, containing 2 mM β-mercaptoethanol). Centrifuge and use the supernatant as the crude enzyme extract.

-

Reaction Mixture (1 mL):

-

800 µL of 0.1 M sodium borate buffer (pH 8.8)

-

100 µL of 60 mM L-phenylalanine

-

100 µL of enzyme extract

-

-

Assay Procedure: a. Incubate the reaction mixture at 37°C. b. Monitor the increase in absorbance at 290 nm for 10-15 minutes using a spectrophotometer. c. Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid (approximately 10,000 M⁻¹cm⁻¹).

This assay measures the formation of the thioester bond, which results in an increase in absorbance at a specific wavelength depending on the substrate. For cinnamoyl-CoA, this is typically around 311 nm. [8][9] Protocol:

-

Reaction Mixture (1 mL):

-

100 mM Tris-HCl buffer (pH 7.5)

-

2.5 mM ATP

-

2.5 mM MgCl₂

-

0.2 mM Coenzyme A

-

0.5 mM Cinnamic acid

-

Purified recombinant 4CL or partially purified plant extract

-

-

Assay Procedure: a. Initiate the reaction by adding the enzyme. b. Monitor the increase in absorbance at 311 nm.

This assay relies on the formation of naringenin chalcone, which has a strong absorbance around 370 nm. [2][22] Protocol:

-

Reaction Mixture (200 µL):

-

100 mM potassium phosphate buffer (pH 7.5)

-

1 mM DTT

-

50 µM cinnamoyl-CoA

-

150 µM malonyl-CoA

-

Purified recombinant CHS

-

-

Assay Procedure: a. Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 5 minutes. b. Initiate the reaction by adding malonyl-CoA. c. Monitor the increase in absorbance at 370 nm.

This assay measures the decrease in absorbance as the yellow-colored chalcone is converted to the colorless flavanone. [3][23] Protocol:

-

Reaction Mixture (1 mL):

-

50 mM Tris-HCl buffer (pH 7.5)

-

50 µM Pinocembrin chalcone

-

Purified recombinant CHI

-

-

Assay Procedure: a. Monitor the decrease in absorbance at the λmax of the chalcone (typically around 370-390 nm).

Gene Expression Analysis by RT-qPCR

Reverse Transcription Quantitative PCR (RT-qPCR) is a highly sensitive method for quantifying the expression levels of the biosynthetic genes. [24][25] Protocol:

-

RNA Extraction: a. Extract total RNA from plant tissues using a reputable kit or a TRIzol-based method. [26] b. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random primers. [6]3. qPCR: a. Design primers specific to the target genes (PAL, 4CL, CHS, CHI) and a reference gene (e.g., actin or ubiquitin) with an amplicon size of 90-150 bp. [27][28][29] b. Perform qPCR using a SYBR Green-based master mix. c. Cycling Conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. d. Include a melt curve analysis to verify the specificity of the amplification.

-

Data Analysis: a. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Section 4: Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Representative Concentrations of this compound (Pinocembrin) in Various Plant Sources

| Plant Source | Tissue | Concentration Range | Reference |

| Propolis | Resin | 2.38 - 117.05 mg/g | [3] |

| Korean Propolis | Resin | 11.0 - 38.1 mg/g | [30] |

| Honey | Nectar | 1.16 - 1.65 µg/g | [3] |

| Pinus spp. | Heartwood | Varies | [31] |

| Alpinia mutica | Rhizomes | Varies | [20] |

Table 2: Kinetic Parameters of Key Enzymes in the Flavonoid Biosynthetic Pathway

| Enzyme | Plant Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| PAL | Potato | L-Phenylalanine | Two Km values reported | - | [32][33] |

| 4CL | Marchantia paleacea | p-Coumaric acid | 93.99 | - | [30] |

| 4CL | Arabidopsis thaliana | Sinapate | - | - | [34] |

| CHI | Rice | Naringenin chalcone | 11.60 | 69.35 | [15] |

Section 5: Conclusion and Future Directions

The biosynthetic pathway of this compound is a well-defined segment of the broader flavonoid metabolic network in plants. The methodologies outlined in this guide provide a robust framework for its investigation, from the quantification of the final product to the characterization of the enzymatic and regulatory components. Future research in this area will likely focus on the intricate details of metabolic channeling, the formation of multi-enzyme complexes, and the engineering of these pathways in microbial systems for the sustainable production of this and other valuable flavonoids. A deeper understanding of the regulatory networks will also be crucial for the targeted manipulation of flavonoid profiles in crops to enhance their nutritional and medicinal properties.

References

-

Combinatorial interactions of MYB and bHLH in flavonoid biosynthesis and their function in plants. SciSpace. Available from: [Link]

-

Combinatorial interactions of MYB and bHLH in flavonoid biosynthesis and their function in plants. Semantic Scholar. Available from: [Link]

-

Regulation of Flavonoid Biosynthesis by the MYB-bHLH-WDR (MBW) Complex in Plants and Its Specific Features in Cereals. MDPI. Available from: [Link]

-

New and fast HPLC method for analysis of flavonoids in honey and propolis samples. ResearchGate. Available from: [Link]

-

Authentication of Propolis: Integrating Chemical Profiling, Data Analysis and International Standardization—A Review. MDPI. Available from: [Link]

-

Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants. JoVE. Available from: [Link]

- L-Phenylalanine ammonia-lyase. II. Mechanism and kinetic properties of the enzyme from potato tubers. Biochemistry. 1968;7(5):1904-1911.

-

Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family. MDPI. Available from: [Link]

-

Chalcone isomerase isozymes with different substrate specificities towards 6'-hydroxy- and 6'-deoxychalcones in cultured cells of Glycyrrhiza echinata, a leguminous plant producing 5-deoxyflavonoids. Semantic Scholar. Available from: [Link]

-

Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum. PMC. Available from: [Link]

-

RNA Extraction, cDNA Synthesis and Reverse Transcriptase-Quantitative PCR (RT-qPCR). NCBI. Available from: [Link]

-

L-Phenylalanine ammonia-lyase. II. Mechanism and kinetic properties of the enzyme from potato tubers. ACS Publications. Available from: [Link]

-

Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities. PMC. Available from: [Link] Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities.

-

Sequence of primers used for RT-qPCR analysis. ResearchGate. Available from: [Link]

-

Genome-wide analysis of cis-regulatory element structure and discovery of motif-driven gene co-expression networks in grapevine. PMC. Available from: [Link]

-

Ethylene-Mediated VvERF003 Promotes Flavonol Accumulation by Upregulating VvFLS1 and VvCHI1 in 'Chardonnay' Grape Berry Skin. MDPI. Available from: [Link]

-

Plant 4-Coumarate CoA Ligase (4CL) Activity Assay. eBiostore.com. Available from: [Link]

-

HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]

- Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism. Plant Physiology. 2015;169(4):2409-2421.

- 국내산 프로폴리스로부터 Pinocembrin 성분 분석. Journal of Apiculture. 2016;31(3):211-217.

- Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana. Frontiers in Plant Science. 2021;12:633931.

- GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). Unknown Source.

-

Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family. National Institutes of Health. Available from: [Link]

- The 4-coumarate:CoA ligase gene family in Arabidopsis thaliana comprises one rare, sinapate-activating and three commonly occurring isoenzymes. PNAS. 2004;101(7):2205-2210.

- Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica. Frontiers in Plant Science. 2019;10:848.

-

How to perform RT-qPCR accurately in plant species? A case study on flower colour gene expression in an azalea (Rhododendron simsii hybrids) mapping population. PMC. Available from: [Link]

- Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis. Structure. 1999;7(8):881-892.

-

HPLC-Based Enzyme Assays for Sirtuins. PMC. Available from: [Link]

-

Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug. MDPI. Available from: [Link]

-

Chalcone Synthase: Method Optimization of Extraction and Activity Assay in Strawberry Fruit. ScienceOpen. Available from: [Link]

-

The 4-coumarate:CoA ligase gene family in Arabidopsis thaliana comprises one rare, sinapate-activating and three commonly occurring isoenzymes. PNAS. Available from: [Link]

-

Chalcone synthase. Wikipedia. Available from: [Link]

-

Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis. PubMed. Available from: [Link]

-

The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications. PMC. Available from: [Link]

-

Chemical structure and natural sources of pinocembrin. ResearchGate. Available from: [Link]

-

Pinocembrin–Lecithin Complex: Characterization, Solubilization, and Antioxidant Activities. MDPI. Available from: [Link]

-

Basics of Enzymatic Assays for HTS. Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

-

Mining of Root-Specific Expression Genes and Their Core Cis-Regulatory Elements in Plants. PMC. Available from: [Link]

-

List of primers used for cloning and qPCR. ResearchGate. Available from: [Link]

-

HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. NIH. Available from: [Link]

-

ATAC-Seq and RNA-Seq Integration Reveals Chromatin Accessibility and Transcriptional Dynamics During Fruit Color Development in Mulberry. MDPI. Available from: [Link]

-

A Definitive, Practical Guide to Designing Primers for PCR & qPCR. Medium. Available from: [Link]

-

How to Design Effective Primers for Your qPCR Assay. Patsnap Synapse. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. Efficient and accurate experimental design for enzyme kinetics: Bayesian studies reveal a systematic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Genome-wide analysis of cis-regulatory element structure and discovery of motif-driven gene co-expression networks in grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 9. Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. longdom.org [longdom.org]

- 13. ftb.com.hr [ftb.com.hr]

- 14. HPLC-Based Enzyme Assays for Sirtuins | Springer Nature Experiments [experiments.springernature.com]

- 15. High-performance liquid chromatography-based assays of enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tainstruments.com [tainstruments.com]

- 17. Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]

- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 24. Quantitative Reverse Transcription-qPCR-Based Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]

- 25. elearning.unite.it [elearning.unite.it]

- 26. A method for extracting high-quality RNA from diverse plants for next-generation sequencing and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. medium.com [medium.com]

- 29. How to Design Effective Primers for Your qPCR Assay [synapse.patsnap.com]

- 30. journal.bee.or.kr [journal.bee.or.kr]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Analysis of 5,7-Dihydroxyflavanone

Abstract

5,7-Dihydroxyflavanone, also known as Pinocembrin, is a naturally occurring flavanone with a wide range of reported biological activities, making it a molecule of significant interest in pharmaceutical and nutraceutical research. The unambiguous structural elucidation and characterization of this compound are paramount for its development and application. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring scientific integrity through self-validating protocols and authoritative references.

Introduction to this compound and Spectroscopic Characterization

This compound is a flavonoid compound found in various natural sources, including honey, propolis, and a variety of plants. Its chemical structure, characterized by a C6-C3-C6 skeleton, features two hydroxyl groups on the A-ring at positions 5 and 7, and an unsubstituted B-ring attached to a heterocyclic C-ring. This structure imparts specific physicochemical properties and is the basis for its biological activities, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.

Accurate structural confirmation is the bedrock of any chemical and pharmacological research. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. NMR spectroscopy reveals the carbon-hydrogen framework, MS provides information on the molecular weight and elemental composition, and IR spectroscopy identifies the functional groups present in the molecule. A combined and careful analysis of the data from these techniques allows for the unequivocal identification and characterization of this compound.

A Technical Guide to the Spectroscopic Analysis of this compound

Abstract

This compound, also known as Pinocembrin, is a naturally occurring flavanone with a wide range of reported biological activities, making it a molecule of significant interest in pharmaceutical and nutraceutical research. The unambiguous structural elucidation and characterization of this compound are paramount for its development and application. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring scientific integrity through self-validating protocols and authoritative references.

-

Introduction to this compound and Spectroscopic Characterization

This compound is a flavonoid compound found in various natural sources, including honey, propolis, and a variety of plants.[1] Its chemical structure, characterized by a C6-C3-C6 skeleton, features two hydroxyl groups on the A-ring at positions 5 and 7, and an unsubstituted B-ring attached to a heterocyclic C-ring.[2] This structure imparts specific physicochemical properties and is the basis for its biological activities, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1]

Accurate structural confirmation is the bedrock of any chemical and pharmacological research. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. NMR spectroscopy reveals the carbon-hydrogen framework, MS provides information on the molecular weight and elemental composition, and IR spectroscopy identifies the functional groups present in the molecule. A combined and careful analysis of the data from these techniques allows for the unequivocal identification and characterization of this compound.

Molecular Structure of this compound

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Interpretation:

-

m/z 153: This fragment corresponds to the A-ring portion of the molecule, resulting from a retro-Diels-Alder cleavage of the C-ring. Its presence is a strong indicator of the dihydroxy substitution pattern on the A-ring.

-

m/z 104: This fragment represents the styrene-like B-ring portion of the molecule.

-

m/z 229: This fragment arises from the loss of a neutral carbon monoxide (CO) molecule from the molecular ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol: FTIR Analysis

Sample Preparation:

-

KBr Pellet Method: The sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. This method is suitable for solid samples.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. This is a rapid and convenient method that requires minimal sample preparation. [3] Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Spectral Range: The mid-infrared region (4000-400 cm⁻¹) is typically scanned.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

IR Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3100 (broad) | O-H stretching | Phenolic -OH |

| 3050-3000 | C-H stretching | Aromatic C-H |

| 2950-2850 | C-H stretching | Aliphatic C-H |

| ~1640 | C=O stretching | Ketone (conjugated) |

| 1600-1450 | C=C stretching | Aromatic C=C |

| 1300-1000 | C-O stretching | Ether and Phenol |

Interpretation:

-

O-H Stretching: A broad absorption band in the region of 3400-3100 cm⁻¹ is indicative of the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding.

-

C-H Stretching: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretching in the C-ring.

-

C=O Stretching: A strong absorption band around 1640 cm⁻¹ is characteristic of the conjugated ketone carbonyl group. The conjugation with the aromatic ring and the intramolecular hydrogen bond with the 5-OH group lowers the stretching frequency compared to a simple ketone.

-

C=C Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic rings.

-

C-O Stretching: Strong absorptions in the 1300-1000 cm⁻¹ region are attributed to the C-O stretching of the ether linkage in the C-ring and the phenolic hydroxyl groups.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a powerful and comprehensive approach for the structural elucidation and characterization of this compound. Each technique offers unique and complementary information, and their collective interpretation allows for an unambiguous assignment of the molecular structure. The protocols and data presented in this guide serve as a valuable resource for researchers working with this important natural product, ensuring the scientific rigor and integrity of their findings.

References

- Al-Ostoot, F. H., Al-Ghamdi, S. N., Al-Zahrani, M. H., & El-Sawy, E. R. (2021). Synthesis and biological evaluation of this compound derivatives as antimicrobial agents. Molecules, 26(11), 3235.

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of this compound Derivatives as Antimicrobial Agents. PubMed. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 5,7-Dihydroxyflavone (HMDB0036619). Retrieved from [Link]

- Kohl, M., et al. (2025). NMR Chemical Shifts of Common Flavonoids. Planta Medica.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5,7,3',4',5'-Pentahydroxyflavanone. PubChem. Retrieved from [Link]

- Rohman, A., et al. (2018). Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics. Journal of Applied Pharmaceutical Science, 8(1), 123-129.

-

National Center for Biotechnology Information. (n.d.). Chrysin (5,7-dihydroxyflavone) exerts anxiolytic-like effects through GABAA receptors in a surgical menopause model in rats. PubMed. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 3',4',5,7-Tetrahydroxyflavanone (FDB011936). Retrieved from [Link]

Sources

A Technical Guide to the Biological Activities of 5,7-Dihydroxyflavanone and Its Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dihydroxyflavanone, commonly known as pinocembrin, is a prominent natural flavonoid found in honey, propolis, and various plants.[1][2] This technical guide provides a comprehensive overview of the diverse biological activities of pinocembrin and its synthetic derivatives, designed to serve as a foundational resource for researchers in pharmacology and drug development. We delve into the core mechanisms underpinning its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Each section synthesizes current knowledge, explains the causality behind experimental choices, and provides detailed, field-proven protocols for evaluating these activities in vitro. The guide emphasizes structure-activity relationships, illustrating how chemical modifications can modulate therapeutic potential. All mechanistic claims are supported by authoritative references, and key pathways and workflows are visualized through diagrams to ensure clarity and practical applicability in a research setting.

Introduction to this compound (Pinocembrin)

Flavanones are a class of flavonoids characterized by a C6-C3-C6 skeleton. Pinocembrin (this compound) is one of the most studied flavanones due to its wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[2][3] Its presence in common natural products like honey and propolis suggests a favorable safety profile for long-term administration, making it an excellent template for designing and synthesizing new therapeutic agents.[2] The biological potential of pinocembrin has led to extensive research, including its advancement to Phase II clinical trials in China for the treatment of ischemic stroke.[1]

Chemical Structure and Properties

The fundamental structure of pinocembrin consists of a benzopyran-4-one skeleton with two hydroxyl groups at positions 5 and 7 of the A-ring. This structure is a key determinant of its biological activity. However, its therapeutic application can be limited by low water solubility.[2] This has motivated the synthesis of various derivatives—such as halogenated or methylated analogs—to enhance bioavailability and potency.[2][4]

Natural Occurrence and Significance

Pinocembrin is abundant in natural sources such as honey, propolis, ginger roots, and wild marjoram.[1] Its natural origin and wide distribution contribute to its appeal as a scaffold for drug development, combining potential efficacy with a perceived low toxicity profile.

Core Biological Activities and Mechanisms of Action

Pinocembrin and its derivatives exert their effects through multiple molecular pathways. Their therapeutic potential stems from their ability to modulate signaling cascades involved in cellular stress, inflammation, apoptosis, and proliferation.

Antioxidant and Radical Scavenging Activity

One of the most well-documented properties of pinocembrin is its antioxidant capacity. It functions by reducing reactive oxygen species (ROS) and mitigating oxidative stress, which is implicated in numerous pathologies.[1]

Mechanism of Action: Pinocembrin exerts its antioxidant effects by directly scavenging free radicals and by modulating endogenous antioxidant systems.[5] It has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, and reduce the compensatory increase in superoxide dismutase (SOD) activity seen during oxidative stress.[1][6] This activity is foundational to many of its other therapeutic effects, including neuroprotection.[5]

Workflow for Assessing Antioxidant Activity

Caption: Workflow for in vitro antioxidant assays.

Anti-inflammatory Effects

Pinocembrin demonstrates potent anti-inflammatory activity by inhibiting key signaling pathways that regulate the expression of pro-inflammatory mediators.[6][7]

Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][6] By suppressing these pathways, pinocembrin reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2.[8][9] In microglia, this effect is partly mediated by suppressing the PI3K/Akt pathway, which lies upstream of NF-κB.[9] Furthermore, pinocembrin can inhibit the activation of M1-like pro-inflammatory microglia, a key mechanism in its protection against hemorrhagic brain injury.[10]

NF-κB Signaling Pathway Inhibition by this compound

Caption: Inhibition of the NF-κB pathway by this compound.

Anticancer Activity

Derivatives of 5,7-dihydroxyflavone have shown significant antiproliferative activity against various cancer cell lines.[11][12] Their anticancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signaling.

Mechanism of Action: The anticancer mechanism often involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK.[6][13] For example, the related compound acacetin (5,7-dihydroxy-4'-methoxyflavone) suppresses the viability of prostate cancer cells by inhibiting the phosphorylation of IκBα and NF-κB, thereby downregulating anti-apoptotic signals.[14][15] Furthermore, 5,7-dihydroxyflavone can sensitize cancer cells to TRAIL-induced apoptosis by up-regulating the pro-apoptotic protein Bax and down-regulating anti-apoptotic proteins like Bcl-2 and Mcl-1.[16] This suggests a potential role for these compounds in combination cancer therapies.

Neuroprotective Effects

Pinocembrin has demonstrated robust neuroprotective effects in both in vitro and in vivo models of neurological damage, particularly ischemic stroke.[1][17] It is capable of crossing the blood-brain barrier, making it a viable candidate for treating central nervous system disorders.[1]

Mechanism of Action: The neuroprotective properties of pinocembrin are attributed to a combination of its anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][5] It protects neurons by reducing ROS production, inhibiting apoptosis by decreasing caspase-3 activity, modulating mitochondrial function, and suppressing neuroinflammation via the inhibition of NF-κB and MAPK pathways.[1] It also protects the integrity of the blood-brain barrier, further mitigating damage from ischemic events.[1]

Structure-Activity Relationship (SAR)

The biological activity of flavanones is highly dependent on their substitution patterns. Modifying the core this compound structure can significantly alter potency and selectivity.

-

Halogenation: The introduction of halogen atoms to the flavanone skeleton has been shown to enhance antimicrobial activity, particularly against Gram-positive bacteria.[2][4]

-

Methoxy Groups: The presence and position of methoxy groups can influence anticancer activity. For instance, 5,7-dimethoxyflavone induces apoptosis and cell cycle arrest in liver cancer cells.[12] Acacetin (4'-methoxy) also shows potent anticancer effects.[14]

-

Geranylation: The addition of a geranyl group, as in 8-geranyl-5,7-dihydroxyflavanone, is another modification found in nature that can impact biological properties, though this area requires further exploration.

The synthesis of these derivatives often involves multi-step processes, starting from precursors like 2,4,6-trihydroxyacetophenone and employing reactions such as Claisen-Schmidt condensation followed by cyclization and selective modification (e.g., acetylation, geranylation).[18][19]

Methodologies for Evaluating Biological Activity

To validate the therapeutic potential of this compound derivatives, a suite of standardized in vitro assays is essential. The protocols described below are foundational for screening and characterizing these compounds.

In Vitro Antioxidant Assays: DPPH and ABTS

Causality: These assays are selected for their simplicity, reliability, and relevance in measuring the radical scavenging capacity of a compound. The DPPH assay measures the ability to scavenge a stable organic radical, while the ABTS assay is versatile, operating in both aqueous and organic phases, making it suitable for a wider range of compounds.[20]

Protocol: DPPH Radical Scavenging Assay [20][21]

-

Reagent Preparation: Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 75 µM).

-

Sample Preparation: Prepare serial dilutions of the test compound and a standard (e.g., Trolox) in methanol.

-

Reaction: In a 96-well plate, add 100 µL of each sample dilution to wells. Add 100 µL of the DPPH working solution to each well. Prepare a blank (methanol only) and a control (methanol + DPPH solution).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Cell-based Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

Causality: This assay measures the inhibition of nitric oxide (NO) production in macrophages (e.g., RAW 264.7 or BV2 microglial cells) stimulated with lipopolysaccharide (LPS). NO is a key inflammatory mediator produced by iNOS, and its inhibition is a direct indicator of anti-inflammatory activity.[6][9] The Griess reaction provides a simple and sensitive colorimetric method to quantify nitrite, a stable breakdown product of NO.[22][23]

Protocol: Griess Assay for Nitric Oxide [22][24]

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

-

Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine) and incubate for another 5-10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve prepared with sodium nitrite.

Cytotoxicity Assay for Anticancer Evaluation: MTT Assay

Causality: The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells. This makes it an excellent first-pass screen for determining the antiproliferative effects of compounds on cancer cell lines.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [25][27]

-

Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate (5,000-10,000 cells/well) and incubate for 24 hours for attachment.[11]

-

Compound Treatment: Treat cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[26] Shake the plate for 15 minutes to ensure complete dissolution.

-

Measurement: Read the absorbance at a wavelength between 570-590 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Data Presentation: Comparative IC50 Values

Summarizing quantitative data in a structured table is crucial for comparing the potency of different derivatives across various biological assays.

| Compound | Derivative Type | Antioxidant (DPPH) IC50 (µM) | Anti-inflammatory (NO) IC50 (µM) | Anticancer (HepG2) IC50 (µM) |

| 1 | This compound | Data | Data | Data |

| 2 | 4'-Chloro-5,7-dihydroxyflavanone | Data | Data | Data |

| 3 | 4'-Methoxy-5,7-dihydroxyflavanone | Data | Data | Data |

| 4 | 8-Geranyl-5,7-dihydroxyflavanone | Data | Data | Data |

| Control | Trolox / Quercetin | Data | N/A | N/A |

| Control | Doxorubicin | N/A | N/A | Data |

| (Note: "Data" indicates placeholders for experimental results.) |

Challenges and Future Directions

While this compound and its derivatives show immense therapeutic promise, challenges related to poor bioavailability and solubility remain.[2][19] Future research should focus on:

-

Advanced Drug Delivery Systems: Developing formulations like lecithin complexes or nanoparticles to enhance solubility and systemic absorption.[28]

-

Pharmacokinetic Studies: Conducting thorough ADME (absorption, distribution, metabolism, and excretion) studies to understand the in vivo fate of novel derivatives.

-

Target Identification: Utilizing proteomics and genomics to precisely identify the molecular targets and elucidate downstream effects.

-

Clinical Translation: Moving the most promising candidates from preclinical models into well-designed clinical trials, following the path of pinocembrin for ischemic stroke.[1]

Conclusion

This compound (pinocembrin) serves as a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of new drugs targeting a spectrum of diseases. Its well-documented antioxidant, anti-inflammatory, anticancer, and neuroprotective activities are rooted in its ability to modulate critical cellular signaling pathways like NF-κB and PI3K/Akt. By leveraging synthetic chemistry to create derivatives with improved pharmacological profiles and employing rigorous in vitro screening protocols, researchers can unlock the full therapeutic potential of this remarkable natural product. This guide provides the foundational knowledge and practical methodologies to support and accelerate these drug discovery efforts.

References

-

Lan, X., Han, X., Li, Q., Li, Q., Gao, Y., Cheng, T., Wan, J., Zhu, W., & Wang, J. (2017). The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications. Molecular Neurobiology, 54(3), 1847-1857. [Link]

-

Rasul, A., et al. (2016). Synthesis and biological evaluation of this compound derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 26(13), 3089-3092. [Link]

-

Feng, X., et al. (2019). Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug. Molecules, 24(13), 2353. [Link]

-

Rasul, A., et al. (2016). Synthesis and biological evaluation of this compound derivatives as antimicrobial agents. PubMed. [Link]

-

Li, H., et al. (2017). Pinocembrin attenuates allergic airway inflammation via inhibition of NF-κB pathway in mice. Immunopharmacology and Immunotoxicology, 39(6), 363-370. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

-

Feng, X., et al. (2019). Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug. PubMed Central. [Link]

-

Feng, X., et al. (2019). Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug. MDPI. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Salehi, B., et al. (2023). Chrysin as a Multifunctional Therapeutic Flavonoid: Emerging Insights in Pathogenesis Management: A Narrative Review. MDPI. [Link]

-

Rasul, A., et al. (2016). Synthesis and biological evaluation of this compound derivatives as antimicrobial agents. ResearchGate. [Link]

-

Park, S. Y., et al. (2015). Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway. European Journal of Pharmacology, 761, 211-216. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]

-

Lan, X., et al. (2015). Pinocembrin protects hemorrhagic brain primarily by inhibiting toll-like receptor 4 and reducing M1 phenotype microglia. Brain, Behavior, and Immunity, 48, 49-60. [Link]

-

ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). ScienCell. [Link]

-

Huang, C., Zhang, Z., & Li, Y. (1999). First total synthesis of (R, S)-8-geranyl-5,7-dihydroxyflavanone. Indian Journal of Chemistry - Section B, 38B(6), 734-736. [Link]

-

Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction, its application, and method validation. Nitric Oxide, 16(1), 1-11. [Link]

-

Rather, R. A., & Bhagat, M. (2018). Pinocembrin: a novel natural compound with versatile pharmacological and biological activities. Bioorganic & Medicinal Chemistry, 26(6), 1077-1088. [Link]

-

Bio-protocol. (2019). Antioxidant Activity Assays. Bio-protocol. [Link]

-

Leporini, C., et al. (2016). Pinocembrin Protects from AGE-Induced Cytotoxicity and Inhibits Non-Enzymatic Glycation in Human Insulin. Molecules, 21(10), 1279. [Link]

-

Szliszka, E., et al. (2013). 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins. Evidence-Based Complementary and Alternative Medicine, 2013, 256039. [Link]

-

ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

Zhang, Z., et al. (2018). Pinocembrin–Lecithin Complex: Characterization, Solubilization, and Antioxidant Activities. Molecules, 23(1), 160. [Link]

-

Im-aram, A., et al. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. Journal of Ayub Medical College Abbottabad, 29(2), 227-231. [Link]

-

Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit. Fivephoton Biochemicals. [Link]

-

Bio-protocol. (2016). Detection of Nitric Oxide and Determination of Nitrite Concentrations in Arabidopsis thaliana and Azospirilum brasilense. Bio-protocol. [Link]

-

Protocol Exchange. (2019). Protocol Griess Test. Nature. [Link]

-

ResearchGate. (2024). What will be the best way to test NFkb activation via western blot? ResearchGate. [Link]

-

Kim, M. J., et al. (2014). Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells. International Journal of Molecular Medicine, 33(2), 317-324. [Link]

-

Bio-protocol. (2020). In- vitro anti-oxidant assays. Bio-protocol. [Link]

-

ResearchGate. (2025). Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-?B/Akt signaling in prostate cancer cells. ResearchGate. [Link]

-

Młynarczyk, K., Walkowiak-Tomczak, D., & Łysiak, G. P. (2018). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 23(7), 1776. [Link]

-

Mitchell, S., et al. (2016). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1390, 311-322. [Link]

-

Telford, W. G., et al. (2012). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. Cytometry Part A, 81A(7), 570-577. [Link]

Sources

- 1. The natural flavonoid pinocembrin: molecular targets and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of this compound derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in Biosynthesis, Pharmacology, and Pharmacokinetics of Pinocembrin, a Promising Natural Small-Molecule Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pinocembrin attenuates allergic airway inflammation via inhibition of NF-κB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pinocembrin inhibits lipopolysaccharide-induced inflammatory mediators production in BV2 microglial cells through suppression of PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pinocembrin protects hemorrhagic brain primarily by inhibiting toll-like receptor 4 and reducing M1 phenotype microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. sciencellonline.com [sciencellonline.com]

- 23. mdpi.com [mdpi.com]

- 24. resources.rndsystems.com [resources.rndsystems.com]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. broadpharm.com [broadpharm.com]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 5,7-Dihydroxyflavanone

Introduction: Unveiling the Therapeutic Potential of 5,7-Dihydroxyflavanone